Isocarbacyclin - 88911-35-7

Isocarbacyclin

Catalog Number: EVT-1569848
CAS Number: 88911-35-7
Molecular Formula: C21H34O4
Molecular Weight: 350.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Isocarbacyclin is a monoterpenoid.
Synthesis Analysis

The synthesis of isocarbacyclin has been explored through several methodologies, focusing on efficiency and yield. One notable approach involves a step-economical synthesis that allows for late-stage diversification using cross-metathesis reactions. This method utilizes commercially available alkenes to construct the bicyclic core of isocarbacyclin .

Key Methods:

  • Cross-Metathesis Reaction: This reaction is pivotal in attaching the ω-side chain to the bicyclic core. The reaction conditions typically involve running at 70 °C for 8–10 hours to optimize yield .
  • Enzymatic Resolution: A racemic mixture of 1-octen-3-ol is resolved enzymatically to produce the enantiomerically enriched side chain necessary for synthesis .
  • Hydrolysis: Following the formation of intermediates, hydrolysis using sodium hydroxide generates isocarbacyclin and its diastereomer .
Chemical Reactions Analysis

Isocarbacyclin undergoes various chemical reactions that are essential for its synthesis and potential applications. Key reactions include:

  • Cross-Metathesis Reactions: These are critical for constructing the bicyclic core and attaching side chains.
  • Hydrolysis Reactions: Hydrolysis of protective groups leads to the formation of active isocarbacyclin from its precursors.
  • Decarboxylative Coupling: This reaction facilitates further functionalization of intermediates to yield desired analogues .
Mechanism of Action

The mechanism of action of isocarbacyclin primarily involves its interaction with specific receptors in the body. It mimics prostacyclin's effects by binding to prostaglandin receptors (specifically IP receptors), leading to:

  • Vasodilation: Relaxation of vascular smooth muscle cells.
  • Inhibition of Platelet Aggregation: Preventing clot formation, which is crucial during ischemic events.

Research indicates that these actions may contribute to neuroprotection during ischemic strokes by improving blood flow and reducing damage to neuronal tissues .

Physical and Chemical Properties Analysis

Isocarbacyclin exhibits several notable physical and chemical properties:

  • Appearance: Typically a colorless oil.
  • Solubility: Soluble in organic solvents such as methanol and dichloromethane.
  • Stability: Sensitive to light and air; should be stored under inert conditions.

Relevant Data:

  • Boiling Point: Not extensively documented but inferred from similar compounds.
  • Melting Point: Generally not applicable as it exists as an oil.
Applications

Isocarbacyclin has potential applications in various scientific fields:

  • Neuroprotection Research: Its ability to mimic prostacyclin makes it a candidate for treatments aimed at protecting neuronal tissues during ischemic events.
  • Vascular Biology Studies: Due to its vasodilatory effects, it serves as a model compound for studying vascular responses and platelet function.
  • Pharmaceutical Development: Ongoing research into analogues may lead to new therapeutic agents targeting cardiovascular diseases and stroke management .
Introduction to Isocarbacyclin

Historical Development of Prostacyclin Analogues

The discovery of prostacyclin in 1976 by John Vane, Salvador Moncada, and colleagues marked a watershed moment in vascular biology, revealing a potent endogenous vasodilator and platelet inhibitor derived from endothelial cells [5]. This seminal work identified prostacyclin's crucial counter-regulatory role against thromboxane A₂ (TXA₂), establishing the PGI₂/TXA₂ balance hypothesis in cardiovascular homeostasis [5] [1]. However, the therapeutic potential of native prostacyclin was immediately hampered by its extreme pH-dependent instability and susceptibility to enzymatic degradation, limiting its clinical application to continuous intravenous infusion with significant practical constraints [4] [5].

These limitations catalyzed intensive medicinal chemistry efforts throughout the late 1970s-1980s to develop stabilized analogues. Early strategies focused on isosteric replacements of the labile enol ether oxygen. Fried and Barton pioneered this approach in 1977 with 13,14-dehydroprostacyclin, demonstrating that unsaturation adjacent to the cyclopentane ring enhanced stability [1]. A breakthrough emerged with the carbacyclin concept – replacing the oxygen atom in the oxabicyclo[2.2.1]heptane ring system with a methylene group (-CH₂-), yielding compounds with significantly improved hydrolytic stability [1]. This carbacyclin scaffold served as the foundation for isocarbacyclin, which incorporated additional conformational constraints through a tricyclic benzidine structure and strategically positioned ether bonds to further stabilize the bioactive conformation [6]. These innovations occurred alongside parallel developments including fluorinated analogues (e.g., 10,10-difluoro-13-dehydroprostacyclin) and sulfur-containing prostacyclins (e.g., 9(0)-methano-Δ⁶⁽⁹ᵅ⁾-PGI₁), collectively expanding the prostacyclin analogue pharmacopeia [1].

Table 2: Evolution of Key Structural Modifications in Prostacyclin Analogues

Modification StrategyRepresentative CompoundsImpact on Stability/Activity
Carbacyclin coreCarbacyclin, IsocarbacyclinEliminates acid-sensitive enol ether; dramatically improves hydrolytic stability
Ring unsaturation13,14-DehydroprostacyclinStabilizes β-hydroxyaldehyde moiety
Fluorination10,10-Difluoro-13-dehydroprostacyclinBlocks metabolic dehydrogenation; enhances metabolic stability
Heteroatom substitution9(0)-methano-Δ⁶⁽⁹ᵅ⁾-PGI₁Maintains receptor affinity while altering pharmacokinetics
Tricyclic constraintIsocarbacyclin, TreprostinilRestricts conformational flexibility; enhances receptor selectivity

Chemical Structure and Stability of Isocarbacyclin

Isocarbacyclin's molecular architecture represents a sophisticated refinement of the carbacyclin scaffold. Its core structure features a tricyclic benzidine system that rigidifies the prostacyclin-like backbone, effectively locking the molecule into its bioactive conformation essential for high-affinity interaction with the IP receptor [6]. This conformational constraint is achieved through ether linkages that bridge key positions in the molecule, significantly reducing rotational freedom and minimizing susceptibility to hydrolytic attack [6]. Crucially, the carbon substitution at the C6a position (characteristic of carbacyclins) replaces the acid-labile enol ether oxygen present in native prostacyclin, fundamentally eliminating the primary degradation pathway [1] [5].

Spectroscopic and crystallographic analyses, including nuclear magnetic resonance (NMR) and X-ray diffraction studies, have confirmed that isocarbacyclin adopts a conformation where the upper chain carboxylic acid and the lower chain hydroxyl groups maintain spatial orientations closely mimicking native prostacyclin [6]. This preservation of pharmacophoric geometry enables potent receptor activation despite significant structural modifications. The molecule's stereochemical complexity is maintained, with specific chiral centers corresponding to those in biologically active prostanoids [6].

The chemical stabilization translates directly to enhanced physicochemical properties. While native prostacyclin degrades within minutes at physiological pH (t½ ≈ 42 seconds), forming the inactive 6-keto-PGF₁α hydration product, isocarbacyclin demonstrates remarkable persistence under the same conditions [5] [1]. This stability profile overcomes a fundamental limitation that restricts epoprostenol to continuous intravenous infusion requiring cold storage and complex reconstitution procedures [4] [5]. Isocarbacyclin's hydrolytic resistance significantly simplifies pharmaceutical formulation, potentially enabling diverse administration routes including oral delivery – a major therapeutic advancement over first-generation prostacyclins [1] [6].

Pharmacological Classification and Therapeutic Relevance

Isocarbacyclin belongs to the prostanoid class of vasoactive agents, specifically categorized as a prostacyclin receptor (IP receptor) agonist. Its primary mechanism involves binding to the G-protein coupled IP receptor on vascular endothelial cells, vascular smooth muscle cells, and platelets, triggering intracellular cAMP elevation via adenylate cyclase activation [4] [5]. This fundamental signaling cascade mediates its key pharmacological actions: potent vasodilation (particularly in the pulmonary and systemic arterial beds), inhibition of platelet activation and aggregation, and suppression of vascular smooth muscle proliferation [4] [2] [7].

The therapeutic relevance of isocarbacyclin arises from its ability to correct the prostacyclin pathway deficiency central to pulmonary arterial hypertension (PAH) pathogenesis. PAH involves a profound imbalance in vasoactive mediators, characterized by relative deficiencies in vasodilators (prostacyclin, nitric oxide) alongside excesses of vasoconstrictors (endothelin-1, thromboxane A₂) [2] [7]. By acting as a stable, long-acting prostacyclin mimetic, isocarbacyclin directly addresses this prostacyclin deficiency. Its molecular stability and preserved bioactivity position it within the modern targeted therapeutic approaches for PAH, alongside endothelin receptor antagonists (ERAs) and phosphodiesterase-5 (PDE5) inhibitors [7].

Compared to classical prostacyclin therapies, isocarbacyclin's structural innovations potentially offer significant clinical advantages. Its stability profile may enable simplified dosing regimens compared to continuous intravenous epoprostenol or frequent inhaled iloprost [4] [5]. Furthermore, its receptor selectivity potentially minimizes off-target effects mediated by other prostanoid receptors (EP, DP, FP, TP) [4]. While clinical adoption of isocarbacyclin itself was ultimately superseded by analogues like treprostinil and selexipag, its chemical design principles directly informed the development of these later-generation agents [4] [7]. The tricyclic constraint strategy pioneered with isocarbacyclin remains a cornerstone in prostacyclin analogue design for achieving optimal receptor engagement and metabolic stability in PAH therapeutics.

Properties

CAS Number

88911-35-7

Product Name

Isocarbacyclin

IUPAC Name

5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxyoct-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

InChI

InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h10-12,16-20,22-23H,2-9,13-14H2,1H3,(H,24,25)/b11-10+/t16-,17-,18+,19-,20+/m0/s1

InChI Key

JANVYOZZTKSZGN-WCAFQOMDSA-N

SMILES

CCCCCC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)O)O)O

Synonyms

9-O-methano-6 beta-PGI1
9-O-methano-PGI1
9-O-methanoprostaglandin I
9-O-methanoprostaglandin I, 3aR-(3aalpha,5beta,6alpha(1E,3S*),6aalpha)-isomer
9-O-methanoprostaglandin I, 3aS-(3aalpha,5beta,6alpha(1Z,3R*),6aalpha)-isomer
isocarbacyclin
TEI 7165
TEI-7165

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)O)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=C2)CCCCC(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.